![molecular formula C10H3ClF3NO4 B3130362 3-Chloro-6-nitro-2-(trifluoromethyl)chromone CAS No. 342795-11-3](/img/structure/B3130362.png)
3-Chloro-6-nitro-2-(trifluoromethyl)chromone
Overview
Description
3-Chloro-6-nitro-2-(trifluoromethyl)chromone is a chemical compound with the molecular formula C10H3ClF3NO4 . It has a molecular weight of 293.58 g/mol . The IUPAC name for this compound is 3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-nitro-2-(trifluoromethyl)chromone includes a chromone core with a trifluoromethyl group, a nitro group, and a chlorine atom attached . The exact mass of the compound is 292.9702698 g/mol .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 72.1 Ų . It has no hydrogen bond donors and seven hydrogen bond acceptors . The compound has a complexity of 457 .Scientific Research Applications
Electrophilic Nitration and Chlorination
- 3-Chloro derivatives of trifluoromethylchromones, including 3-Chloro-6-nitro-2-(trifluoromethyl)chromone, can be obtained through electrophilic nitration and chlorination processes. This demonstrates the compound's potential in various chemical synthesis pathways (Sosnovskikh & Usachev, 2000).
Synthetic Strategies for Chromone Derivatives
- Efficient synthetic strategies for creating 2,3,6,8-tetrasubstituted chromone derivatives, which include compounds like 3-Chloro-6-nitro-2-(trifluoromethyl)chromone, have been developed. These derivatives have potential applications in drug discovery due to the biological activities of flavonoids and related ring systems based on the chromone structure (Dahlén et al., 2006).
Structural Properties and Synthesis
- Studies on 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, a closely related compound, reveal insights into the structural properties of chloro-nitro chromone derivatives. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Ishikawa, 2014).
Metal-Free Synthesis
- The synthesis of 3-trifluoromethyl chromones without using transition metals, which include derivatives like 3-Chloro-6-nitro-2-(trifluoromethyl)chromone, has been achieved. This metal-free approach is significant for environmentally friendly and cost-effective chemical synthesis (Yu et al., 2020).
Optimization of Chromone Synthesis
- The synthesis process of chromone derivatives, including those with chloro and nitro groups, has been optimized to improve yield and purity. This optimization is essential for the efficient production of chromone-based compounds for various applications (Cagide et al., 2019).
Reactions with Nucleophiles
- Reactions of 3-nitro-2-trifluoromethyl-2H-chromenes, a category that includes 3-Chloro-6-nitro-2-(trifluoromethyl)chromone, with nucleophiles have been studied. These reactions lead to the formation of various trisubstituted chromanes, demonstrating the compound's reactivity and utility in synthetic chemistry (Korotaev et al., 2006).
properties
IUPAC Name |
3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF3NO4/c11-7-8(16)5-3-4(15(17)18)1-2-6(5)19-9(7)10(12,13)14/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEGRZKBJMKSKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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